molecular formula C9H12ClO3P B8648335 (4-Chlorobenzyl)-phosphonic acid dimethyl ester CAS No. 58358-45-5

(4-Chlorobenzyl)-phosphonic acid dimethyl ester

Cat. No. B8648335
M. Wt: 234.61 g/mol
InChI Key: FTUNFPLOAJZQKS-UHFFFAOYSA-N
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Patent
US07081531B2

Procedure details

To a stirred solution of trimethylphosphite (0.57 ml, 4.9 mmol) was added 4-chlorobenzylbromide (1.0 g, 4.9 mmol) at rt. The resulting mixture was stirred at rt for 5 min. and then heated in an oil bath at 80° C. for 20 min. It was cooled to rt and the product purified on a silica-gel column with 25% EtOAc in hexane to give 1.05 g of (4-chloro-benzyl)-phosphonic acid dimethyl ester (93%).
Quantity
0.57 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([O:6]C)[O:4][CH3:5].[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Br)=[CH:11][CH:10]=1>>[CH3:1][O:2][P:3]([CH2:13][C:12]1[CH:15]=[CH:16][C:9]([Cl:8])=[CH:10][CH:11]=1)(=[O:6])[O:4][CH3:5]

Inputs

Step One
Name
Quantity
0.57 mL
Type
reactant
Smiles
COP(OC)OC
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated in an oil bath at 80° C. for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to rt
CUSTOM
Type
CUSTOM
Details
the product purified on a silica-gel column with 25% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COP(OC)(=O)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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